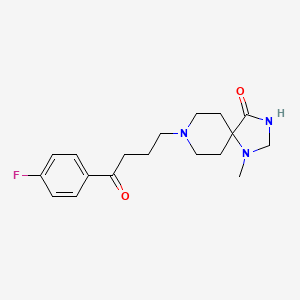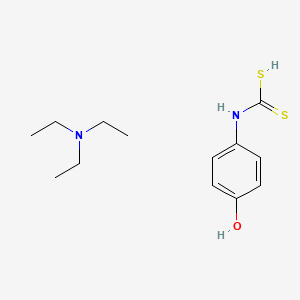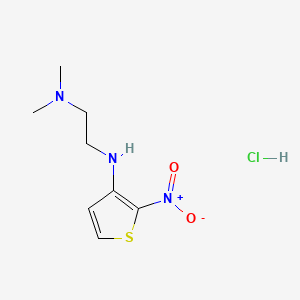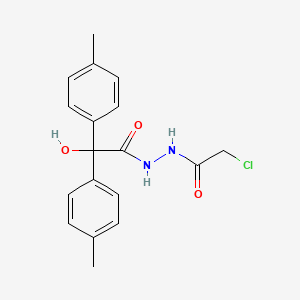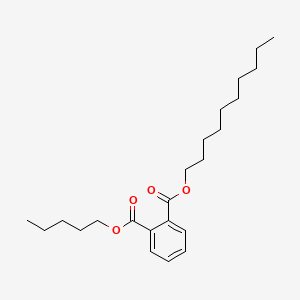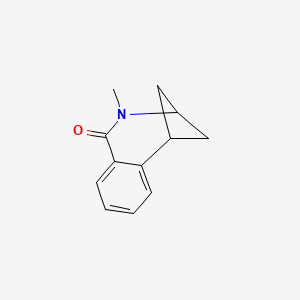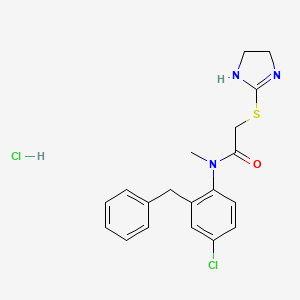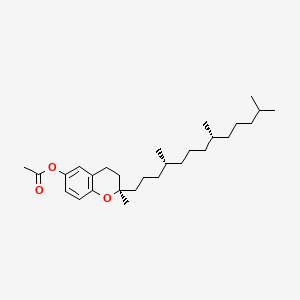
Tocol acetate, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tocol acetate, (2R)-, is a derivative of tocol, a compound that belongs to the vitamin E family. Tocols are known for their antioxidant properties, which help in protecting cells from oxidative damage. The (2R)- configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tocol acetate, (2R)-, typically involves the esterification of tocol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent the degradation of the sensitive tocol structure. The reaction can be summarized as follows: [ \text{Tocol} + \text{Acetic Anhydride} \rightarrow \text{Tocol Acetate} + \text{Acetic Acid} ]
Industrial Production Methods
Industrial production of tocol acetate, (2R)-, often involves the extraction of tocol from natural sources such as palm oil, followed by its esterification. The extraction process may include saponification of palm fatty acid distillate, followed by purification using low-temperature solvent crystallization . The esterified product is then purified to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tocol acetate, (2R)-, can undergo various chemical reactions, including:
Oxidation: Tocol acetate can be oxidized to form tocopheryl quinone.
Reduction: The acetate group can be reduced back to the hydroxyl group, regenerating tocol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tocopheryl quinone
Reduction: Tocol
Substitution: Various tocol derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Tocol acetate, (2R)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in protecting cells from oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Wirkmechanismus
The mechanism of action of tocol acetate, (2R)-, primarily involves its antioxidant activity. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells. The molecular targets include lipid radicals and reactive oxygen species. The pathways involved in its action include the scavenging of free radicals and the protection of cellular membranes from lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol
Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol
Uniqueness
Tocol acetate, (2R)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Unlike tocopherols and tocotrienols, which have varying degrees of saturation in their side chains, tocol acetate has a fully saturated side chain, which may affect its solubility and stability .
Eigenschaften
CAS-Nummer |
153379-68-1 |
|---|---|
Molekularformel |
C28H46O3 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
[(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28-/m1/s1 |
InChI-Schlüssel |
CBUJHSGSOYAVJD-MVOZIGHISA-N |
Isomerische SMILES |
C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


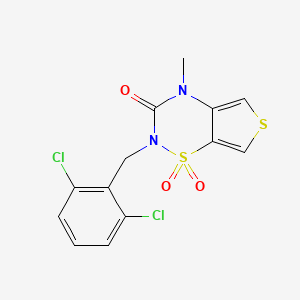
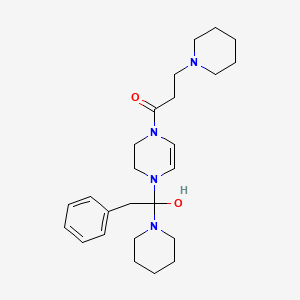
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
